molecular formula C15H15NS B11781457 10H-Phenothiazine, 10-(1-methylethyl)- CAS No. 17427-04-2

10H-Phenothiazine, 10-(1-methylethyl)-

Cat. No.: B11781457
CAS No.: 17427-04-2
M. Wt: 241.4 g/mol
InChI Key: OWAUKFUWHPAXQH-UHFFFAOYSA-N
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Description

10-Isopropyl-10H-phenothiazine is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives have been widely studied due to their diverse chemical and physical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Isopropyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of 10-Isopropyl-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 10-Isopropyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Mechanism of Action

The mechanism of action of 10-Isopropyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological membranes, altering their properties and affecting cellular processes . The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .

Comparison with Similar Compounds

Uniqueness: 10-Isopropyl-10H-phenothiazine is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in specific applications where other derivatives may not be as effective .

Properties

CAS No.

17427-04-2

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

10-propan-2-ylphenothiazine

InChI

InChI=1S/C15H15NS/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11H,1-2H3

InChI Key

OWAUKFUWHPAXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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